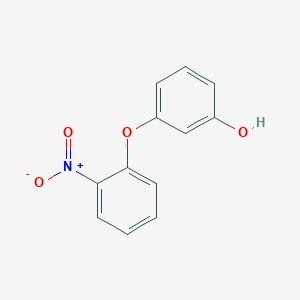

3-(2-Nitrophenoxy)phenol

Description

Contextualization within Nitroaromatic and Phenol (B47542) Ether Chemistry

3-(2-Nitrophenoxy)phenol is a molecule that incorporates two key functional groups: a nitroaromatic ring and a phenol ether linkage. bldpharm.com Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are synthesized primarily through nitration reactions. nih.gov This functional group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. nih.gov

Phenol ethers, or aromatic ethers, consist of an ether linkage (R-O-R') where at least one of the R groups is an aryl group. wikipedia.org The synthesis of these compounds can be achieved through methods like the Williamson ether synthesis or the Ullmann condensation. wikipedia.orgwikipedia.org The ether linkage in aryloxy phenols imparts a degree of conformational flexibility, while the phenolic hydroxyl group provides a site for further chemical modification.

Significance and Research Avenues for this compound Analogues

The structural framework of this compound serves as a template for a wide array of analogues with potential applications in medicinal chemistry and materials science. encyclopedia.pub For instance, m-aryloxy phenols are utilized as antioxidants, ultraviolet absorbers, and flame retardants. dntb.gov.uaencyclopedia.pub They are also investigated for their potential biological activities, including anti-tumor and anti-inflammatory effects. researchgate.netencyclopedia.pub

Research into analogues of this compound often involves the synthesis of derivatives with varied substituents on the aromatic rings to modulate their electronic and steric properties. For example, the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was explored for its potential as a radiotracer for imaging cyclooxygenase-2 (COX-2) expression in the brain, which is relevant in cancer research. encyclopedia.pubmdpi.com The exploration of such analogues continues to be an active area of research, with the aim of developing novel compounds with tailored properties for specific applications. encyclopedia.pub

Synthesis and Properties of this compound

The primary method reported for the synthesis of this compound involves the demethylation of its precursor, 3-(2-nitrophenoxy)anisole. prepchem.com This reaction is typically carried out by heating the anisole (B1667542) derivative with pyridine (B92270) hydrochloride. prepchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74683-21-9 |

| Molecular Formula | C12H9NO4 |

| Molecular Weight | 231.21 g/mol |

| MDL Number | MFCD13159459 |

Data sourced from BLDpharm bldpharm.com

Research on Analogues and Related Aryloxy Phenols

The synthesis of various aryloxy phenols often utilizes cross-coupling reactions, with the Ullmann condensation being a prominent method. researchgate.netencyclopedia.pubwikipedia.org This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction have been developed to improve efficiency and versatility, often employing catalytic amounts of copper and various ligands. encyclopedia.pub

For example, the synthesis of 3-(p-substituted aryloxy) phenols has been achieved through an Ullmann coupling reaction between resorcinol (B1680541) and aryl iodides, using CuI and picolinic acid as catalysts. mdpi.com These compounds were then used to develop potential PPAR agonists for treating metabolic disorders. mdpi.com

Another synthetic approach involves the nucleophilic aromatic substitution reaction between an aryl halide and a phenol or resorcinol under basic conditions. encyclopedia.pub The choice of solvent and base is crucial for the success of these reactions. encyclopedia.pub

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEKVVMGRXBZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503542 | |

| Record name | 3-(2-Nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74683-21-9 | |

| Record name | 3-(2-Nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 2 Nitrophenoxy Phenol Construction

Nucleophilic Aromatic Substitution (SNAr) Routes to Diarylethers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming diaryl ethers, particularly when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org The nitro group (-NO₂) is a powerful activating group, making nitroarenes excellent substrates for this transformation. wikipedia.org

Reaction Pathways of Activated Nitroarenes with Phenols

The SNAr reaction for the synthesis of diaryl ethers proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.com In the context of synthesizing a compound like 3-(2-Nitrophenoxy)phenol, this pathway involves the reaction of an activated nitroarene, such as 1-chloro-2-nitrobenzene, with a phenoxide nucleophile, such as the anion of resorcinol (B1680541) or 3-hydroxyphenol. encyclopedia.pub

The reaction mechanism is initiated by the nucleophilic attack of the phenoxide ion on the carbon atom of the nitroarene that bears the leaving group (e.g., a halide). libretexts.org This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the ring, making it more electrophilic. wikipedia.org This initial step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is characterized by the temporary loss of aromaticity and the formation of a tetrahedral (sp³) carbon at the site of attack. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. masterorganicchemistry.com

The reaction between aryl halides and resorcinol under basic conditions is a practical application of this mechanism. The base deprotonates resorcinol, which then acts as the nucleophile, attacking the aryl halide to form the aryloxy phenol (B47542) product. encyclopedia.pub

Investigation of Steric and Electronic Influences on SNAr Reactivity

The efficiency and rate of SNAr reactions are significantly influenced by both electronic and steric factors.

Electronic Effects: The reaction is highly dependent on the electronic nature of the substituents on the aromatic rings.

On the Nitroarene: Strongly electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), positioned ortho or para to the leaving group are crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.orgresearchgate.net These groups stabilize the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com Conversely, electron-donating groups on the nitroarene would deactivate the ring and hinder the reaction.

On the Phenol: The nucleophilicity of the attacking phenoxide is also important. Electron-donating groups on the phenol ring increase the electron density on the oxygen atom, making the corresponding phenoxide a stronger nucleophile and generally accelerating the reaction.

Steric Effects: The presence of bulky substituents near the reaction site on either the electrophilic nitroarene or the nucleophilic phenol can impede the reaction.

Increasing steric hindrance, for example, by introducing methyl groups ortho to the leaving group on the electrophile, can drastically reduce reaction rates. lclark.eduresearchgate.net This is due to the steric congestion that hinders the approach of the nucleophile to the reaction center and can also destabilize the intermediate. researchgate.netrsc.org In some cases, severe steric hindrance can even alter the reaction mechanism or prevent the reaction from occurring altogether. researchgate.net

The interplay of these effects is demonstrated in studies of various substituted phenyl 2,4,6-trinitrophenyl ethers, where the rates of reaction are quantitatively affected by the nature and position of the substituents on the phenyl ring. lclark.educapes.gov.br

Catalytic Coupling Reactions for Phenol Ether Formation

While SNAr is effective, it often requires highly activated substrates or harsh conditions. Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives for the synthesis of diaryl ethers, often proceeding under milder conditions and with broader substrate scope.

Palladium-on-Carbon Catalyzed Biaryl Ether Synthesis

Palladium-on-carbon (Pd/C) is a heterogeneous catalyst that offers significant advantages for biaryl ether synthesis, including ease of handling, recovery, and reusability. researchgate.net A method has been established for the cross-coupling of activated nitroarenes with phenol derivatives using a ligand-free Pd/C catalyst. researchgate.net This approach avoids the need for harsh bases that are often required in non-catalytic SNAr reactions to activate the phenol nucleophile. researchgate.net

The use of Pd/C has been shown to be effective in various C-C coupling reactions like Suzuki-Miyaura and Mizoroki-Heck reactions, demonstrating its versatility. mdpi.com In the context of C-O bond formation, the heterogeneous nature of the Pd/C catalyst means that palladium does not leach into the reaction solution, allowing for simple filtration to recover the catalyst, which can often be reused multiple times without a significant loss of activity. researchgate.net

| Catalyst | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C | Activated Nitroarenes + Phenols | None mentioned | Not specified | Not specified | Moderate to Excellent | researchgate.net |

| PdCl₂(dppf)CH₂Cl₂ | Mixed Phenols + Halides | Not specified | Not specified | Microwave | Not specified | scirp.org |

This table provides a generalized overview of palladium-catalyzed diaryl ether synthesis.

Ligand-Free and Oxidant-Free Coupling Conditions

A significant advancement in catalytic C-O bond formation is the development of ligand-free and oxidant-free reaction conditions. Ligands, particularly complex phosphine ligands, can be expensive, air-sensitive, and difficult to separate from the product. Similarly, external oxidants can complicate the reaction and generate waste.

Williamson Ether Synthesis in the Context of Nitrophenoxy Derivatives

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orglearncbse.in The reaction involves the SN2 displacement of a halide or other suitable leaving group from an organohalide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com

In the synthesis of nitrophenoxy derivatives like this compound, this strategy would typically involve the reaction of a phenoxide with a nitro-substituted aryl halide. For example, 3-hydroxyphenol (resorcinol monoanion) could be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then act as the nucleophile, attacking an electrophile such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene.

The reaction follows an SN2 mechanism, where the phenoxide attacks the carbon atom bearing the leaving group. wikipedia.org The success of this reaction for preparing diaryl ethers depends on several factors. The aryl halide must be activated by electron-withdrawing groups (like the nitro group) for the substitution to occur, as unactivated aryl halides are generally unreactive toward SN2 displacement. libretexts.org The choice of leaving group is also important, with fluoride and chloride being common. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.

Derivatization through Diazonium Salt Hydrolysis for Aryloxy Phenols

A viable synthetic route toward aryloxy phenols, including derivatives like this compound, involves the hydrolysis of diazonium salts. This method is a well-established procedure for converting aromatic amines into phenols. The process begins with the diazotization of a primary aromatic amine, typically using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, to form a diazonium salt. This intermediate is often unstable and is used directly in the subsequent step.

The hydrolysis of the diazonium salt to the corresponding phenol is achieved by heating the aqueous acidic solution of the salt. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating the nucleophilic attack of water on the aromatic ring to form the phenol.

A notable example that demonstrates the feasibility of this approach for synthesizing structurally related compounds is the high-yield synthesis of 3-(4-nitrophenoxy)phenol. In this procedure, the corresponding aniline precursor, 3-(4-nitrophenoxy)aniline, is diazotized and subsequently hydrolyzed. A significant improvement to this method involves conducting the hydrolysis in a two-phase system of cyclopentyl methyl ether (CPME) and water, which has been shown to produce the desired phenol in high yield within a short reaction time. nih.gov This two-phase system helps to minimize the formation of tar-like byproducts often associated with diazonium salt reactions.

While this specific example is for the para-nitro isomer, the underlying principles are directly applicable to the synthesis of this compound from 3-(2-nitrophenoxy)aniline. The general reaction scheme is presented below:

General Reaction Scheme for Diazonium Salt Hydrolysis

Table 1: Key Parameters in Diazonium Salt Hydrolysis for Aryloxy Phenol Synthesis

| Parameter | Description | Significance |

| Starting Material | Primary aromatic amine (e.g., 3-(2-nitrophenoxy)aniline) | The structure of the amine determines the final phenol product. |

| Diazotizing Agent | Sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl) | Generates nitrous acid (HNO₂) in situ for the formation of the diazonium salt. |

| Temperature | Typically 0-5 °C for diazotization | Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt. |

| Hydrolysis Conditions | Heating in an aqueous acidic solution | Promotes the substitution of the diazonium group by a hydroxyl group. |

| Solvent System | e.g., Water, or a two-phase system like CPME/water | The choice of solvent can significantly impact the reaction yield and purity of the product. |

Directed Functionalization Strategies Involving the Nitro Group

The nitro group is a versatile functional group in organic synthesis, primarily due to its strong electron-withdrawing nature. nih.govmdpi.com This property can be harnessed to direct subsequent functionalization on the aromatic ring. The presence of a nitro group activates the aromatic scaffold, making it more susceptible to nucleophilic attack. nih.gov This activating effect is crucial in various synthetic strategies for constructing complex molecules.

One important strategy that leverages the directing effect of the nitro group is the selective dealkylation of nitro-substituted phenolic ethers. This reaction is particularly useful for unmasking a hydroxyl group in the final steps of a synthesis. The presence of a nitro group ortho to a methoxy group can facilitate the selective cleavage of the methyl-oxygen bond.

This selective dealkylation can be effectively achieved using Lewis acids such as aluminum chloride (AlCl₃). The proposed mechanism involves the complexation of the Lewis acid with both the nitro group and the ether oxygen. This dual complexation makes the ether oxygen more susceptible to cleavage. Studies have shown that the complexation of AlCl₃ with the phenolic nitro group is stronger than with the phenolic ether alone, which accounts for the observed regioselectivity and good yields.

An efficient and practical demethylation of ortho-substituted aryl methyl ethers using AlCl₃ has been developed, which proceeds with high conversion rates and is cost-effective. researchgate.net The reaction tolerates a variety of other functional groups on the benzene (B151609) ring. For instance, the demethylation of 2-methoxyacetophenone to 2-hydroxyacetophenone can be achieved in high yield. This methodology can be strategically applied to a precursor of this compound, such as 3-(2-nitrophenoxy)anisole, to furnish the final product.

Table 2: Reagents and Conditions for Selective Dealkylation

| Reagent | Substrate Scope | Typical Conditions | Proposed Mechanism |

| Aluminum Chloride (AlCl₃) | Nitro-substituted phenolic ethers with ortho-methoxy groups | Anhydrous solvent (e.g., CH₂Cl₂) at room temperature | Complexation of AlCl₃ with the nitro and ether groups, followed by nucleophilic cleavage of the alkyl-oxygen bond. |

| Boron Tribromide (BBr₃) | Aryl methyl ethers | Anhydrous solvent at low temperatures | Formation of a Lewis acid-base adduct, followed by nucleophilic attack of bromide on the methyl group. |

| 2-(Diethylamino)ethanethiol | Aromatic methyl ethers | High-boiling solvent (e.g., DMF) at elevated temperatures | Nucleophilic displacement of the methyl group by the thiolate. |

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. Achieving regioselectivity, i.e., controlling the position of nitration, is a key challenge in the synthesis of specifically substituted nitroaromatics. For the synthesis of this compound, a potential strategy involves the regioselective nitration of 3-phenoxyphenol.

The hydroxyl and phenoxy groups are both ortho, para-directing activators. Therefore, direct nitration of 3-phenoxyphenol would likely lead to a mixture of isomers, with nitration occurring at positions ortho and para to both activating groups. To achieve selective nitration at the 2-position of the phenoxy-substituted ring, a multi-step approach is often necessary. This could involve the introduction of a blocking group to prevent reaction at more reactive sites, followed by nitration and subsequent removal of the blocking group.

Alternatively, various nitrating agents and conditions have been developed to enhance regioselectivity. For instance, the use of ammonium nitrate (B79036) (NH₄NO₃) and potassium hydrogen sulfate (KHSO₄) has been reported for the regioselective ortho-nitration of phenols. dergipark.org.tr This method offers good to excellent yields with high regioselectivity. The choice of nitrating agent, solvent, and temperature can significantly influence the isomer distribution.

Table 3: Comparison of Nitrating Agents for Phenolic Substrates

| Nitrating Agent | Conditions | Selectivity | Advantages |

| Conc. HNO₃ / Conc. H₂SO₄ | Low temperature | Often yields a mixture of ortho and para isomers | Readily available and inexpensive |

| Ammonium Nitrate (NH₄NO₃) / Potassium Hydrogen Sulfate (KHSO₄) | Reflux in acetonitrile | High ortho-selectivity | Milder conditions, good yields |

| Bismuth Subnitrate / Charcoal | Room temperature in CH₂Cl₂ | Regioselective mononitration | Mild and efficient |

| Silica Supported Al(NO₃)₃·9H₂O | Room temperature in acetone | High ortho-selectivity | Heterogeneous system, easy work-up |

Applications of Photolabile o-Nitrobenzyl Ether Linkers in Synthetic Chemistry

The o-nitrobenzyl group is a well-known photolabile protecting group in organic synthesis. nih.govnih.gov Upon irradiation with UV light, typically around 365 nm, the o-nitrobenzyl ether linkage undergoes cleavage to release the protected alcohol and an o-nitrosobenzaldehyde derivative. This property makes o-nitrobenzyl ethers valuable as photolabile linkers in a variety of applications. nih.gov

The photolytic cleavage mechanism is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement and subsequent hydrolysis to yield the cleavage products. The rate of photocleavage can be influenced by the substitution pattern on the aromatic ring.

In synthetic chemistry, o-nitrobenzyl ethers are used to create "caged" compounds, where the biological activity of a molecule is masked until it is released by light. This allows for precise spatial and temporal control over the release of the active molecule. Applications include the controlled release of drugs, neurotransmitters, and nucleic acids. upenn.edu

Furthermore, o-nitrobenzyl ether-based linkers have been incorporated into polymers to create photo-responsive materials. nih.gov These materials can change their properties, such as solubility or mechanical strength, upon exposure to light. This has been utilized in the development of smart coatings, photoresists, and materials for drug delivery and tissue engineering. nih.govupenn.edu The this compound structure contains the core o-nitrophenoxy moiety, suggesting its potential utility in the design of novel photolabile systems.

Table 4: Applications of o-Nitrobenzyl Ether Linkers

| Application Area | Description | Example |

| Caged Compounds | Masking the function of a bioactive molecule until light-induced release. | Caged ATP, caged neurotransmitters for studying cellular signaling. |

| Photo-responsive Polymers | Polymers that change their properties upon light exposure. | Hydrogels that degrade upon irradiation for controlled drug release. nih.gov |

| Solid-Phase Synthesis | Attaching molecules to a solid support with a linker that can be cleaved by light. | Light-induced release of synthesized peptides or oligonucleotides from the solid phase. |

| Drug Delivery | Encapsulating a drug in a formulation that releases its payload upon photoirradiation. | Photolabile prodrugs or nanoparticles for targeted therapy. nih.govupenn.edu |

Chemical Reactivity and Mechanistic Investigations of 3 2 Nitrophenoxy Phenol Systems

Influence of Phenoxy and Nitro Substituents on Aromatic Reactivity

The chemical reactivity of the two aromatic rings in 3-(2-nitrophenoxy)phenol is profoundly influenced by the substituents they bear: a nitro group on one ring and a phenoxy and hydroxyl group on the other. These substituents exert powerful electronic effects, either donating or withdrawing electron density, which in turn governs the rate and regiochemistry of substitution reactions. lumenlearning.com

The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a negative resonance effect (-R). youtube.comorganicchemistrytutor.com This withdrawal of electron density significantly deactivates the aromatic ring to which it is attached, making it much less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). lumenlearning.comlibretexts.org For instance, nitrobenzene (B124822) undergoes nitration millions of times more slowly than benzene. lumenlearning.com By pulling electron density from the ring, particularly at the ortho and para positions, the nitro group renders the meta position the least deactivated site for attack by an electrophile. youtube.comvedantu.comcognitoedu.org Consequently, the nitro group is classified as a strong deactivating, meta-directing group in EAS. youtube.comorganicchemistrytutor.com

Conversely, this same electron-withdrawing character makes the nitro-substituted ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmsu.edu The nitro group strongly activates the ring for attack by nucleophiles, especially when positioned ortho or para to a leaving group, by stabilizing the negatively charged intermediate. wikipedia.orgmsu.edu

On the other aromatic ring, the hydroxyl (-OH) and phenoxy (-OAr) groups are both strong activating groups for electrophilic aromatic substitution. minia.edu.eglibretexts.org The oxygen atom in each group possesses lone pairs of electrons that can be donated into the aromatic π-system through a positive resonance effect (+R). cognitoedu.org This donation increases the electron density of the ring, making it highly nucleophilic and much more reactive towards electrophiles than benzene. minia.edu.eglibretexts.org Phenol (B47542), for example, is nitrated about a thousand times faster than benzene. lumenlearning.com This increased electron density is concentrated at the ortho and para positions, making these groups strong ortho, para-directors. libretexts.org

| Substituent Group | Effect on Ring | Influence on EAS Reactivity | Directing Effect (EAS) | Influence on SNAr Reactivity |

|---|---|---|---|---|

| Nitro (-NO₂) | Electron-Withdrawing | Strongly Deactivating | Meta | Strongly Activating |

| Hydroxyl (-OH) | Electron-Donating | Strongly Activating | Ortho, Para | Deactivating |

| Phenoxy (-OAr) | Electron-Donating | Strongly Activating | Ortho, Para | Deactivating |

Detailed Mechanistic Studies of Ether Cleavage and Formation

The formation and cleavage of the ether linkage in this compound typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the presence of the strongly electron-withdrawing nitro group, which activates the substituted benzene ring for nucleophilic attack. wikipedia.org The SNAr mechanism is a stepwise process involving addition followed by elimination. researchgate.net

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com In the context of forming a nitrophenoxy system, the reaction begins with the attack of a nucleophile (e.g., a phenoxide ion) on the carbon atom bearing a suitable leaving group (e.g., a halide) on the nitro-activated aromatic ring. youtube.com This initial attack is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. wikipedia.orgresearchgate.net

The resulting Meisenheimer complex is an anionic σ-complex where the negative charge is delocalized across the π-system of the ring and, crucially, onto the oxygen atoms of the nitro group. wikipedia.orgnih.gov This delocalization provides significant stabilization for the intermediate. wikipedia.org In the second, faster step of the mechanism, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diphenyl ether product. youtube.com The stability of the Meisenheimer complex is a critical factor; only substrates with strong electron-withdrawing groups, such as one or more nitro groups, can sufficiently stabilize this intermediate for the reaction to proceed efficiently. wikipedia.orgresearchgate.net

The directing effect of the nitro group is pivotal in SNAr reactions. For a nucleophile to attack, the ring must be electron-poor, a condition fulfilled by the electron-withdrawing nature of the nitro group. cognitoedu.org The nitro group activates the ortho and para positions relative to itself for nucleophilic attack. youtube.comacs.org

This ortho-para directing influence can be explained by examining the resonance structures of the Meisenheimer complex formed upon nucleophilic attack. When the nucleophile attacks at the ortho or para position relative to the nitro group, a resonance structure can be drawn in which the negative charge is placed directly on one of the electronegative oxygen atoms of the nitro group. wikipedia.orgyoutube.com This is a particularly stable resonance contributor and significantly lowers the energy of the intermediate. In contrast, if the nucleophile attacks the meta position, it is not possible to draw a resonance structure that delocalizes the negative charge onto the nitro group. libretexts.org As a result, the activation energy for meta attack is much higher, and substitution occurs preferentially at the ortho and para positions. This is the opposite of the meta-directing effect the nitro group exhibits in electrophilic aromatic substitution. youtube.comvedantu.com

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of nitrophenyl systems like this compound is dominated by the electrochemical properties of the nitro group. The presence of this group makes the molecule susceptible to reduction, initiating a cascade of electron and proton transfer reactions. researchgate.net

The electrochemical reduction of aromatic nitro compounds is a well-studied process that typically occurs in multiple steps. The initial and most accessible step is a one-electron reduction of the nitro group to form a nitro radical anion (ArNO₂•⁻). bohrium.com This process is often reversible. The stability of this radical anion intermediate is a key factor in the subsequent reaction pathways.

The stability of the initially formed nitro radical anion is significantly enhanced by the electronic properties of the aromatic system. The unpaired electron and the negative charge are not localized on the nitro group but are delocalized over the entire π-system of the nitrophenyl ring. nih.govrsc.org This delocalization distributes the charge and spin density, which stabilizes the radical anion species. nih.gov

Radical Generation and Reactivity in Photochemical Processes

Following a comprehensive search of available scientific literature and research databases, no specific studies detailing the radical generation and reactivity in photochemical processes of this compound were found. The photochemical behavior of this particular compound does not appear to have been a subject of published research.

While general principles of photochemistry for related structures like nitrophenols and nitroaromatic compounds are documented, extrapolating this information to this compound without specific experimental data would be speculative. Research on simpler, related molecules indicates that the presence of a nitro group often leads to photochemical reactions initiated by the excitation of the nitro group, potentially leading to hydrogen abstraction or rearrangement. For instance, the photolysis of ortho-nitrophenols is known to proceed via an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. However, the specific influence of the phenoxy linkage at the meta position in this compound on such photochemical pathways has not been investigated.

Therefore, detailed research findings, mechanistic pathways, and data tables concerning radical generation from this compound are not available.

Advanced Spectroscopic and Analytical Research Methodologies for 3 2 Nitrophenoxy Phenol Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful non-destructive methods to probe the molecular structure of 3-(2-nitrophenoxy)phenol. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the three-dimensional arrangement of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy can confirm the specific substitution pattern and differentiate it from its isomers.

The asymmetry of the this compound molecule means that each of the eight aromatic protons resides in a unique chemical environment, which should result in a complex ¹H NMR spectrum with distinct signals for each proton. quora.comdocbrown.info The chemical shift (δ) of these protons is influenced by the electron-donating nature of the hydroxyl (-OH) and ether (-O-) groups and the strong electron-withdrawing effect of the nitro (-NO₂) group. Protons ortho and para to the nitro group are expected to be significantly deshielded, appearing at a higher chemical shift (downfield). quora.com Conversely, protons ortho and para to the hydroxyl and ether groups would be more shielded, appearing further upfield.

The splitting pattern of these signals, governed by spin-spin coupling, reveals the connectivity of the protons. For instance, the protons on the nitrophenoxy ring would show coupling patterns consistent with a 1,2-disubstituted benzene (B151609) ring, while the protons on the phenoxy ring would correspond to a 1,3-disubstituted pattern. The use of deuterated solvents like DMSO-d₆ or acetone-d₆ is often necessary to slow the chemical exchange of the phenolic -OH proton, allowing for its observation in the spectrum. researchgate.netmdpi.com

Two-dimensional NMR techniques, such as ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), can provide unequivocal assignments by showing correlations between protons and carbons that are two or three bonds away. researchgate.netmdpi.com This is crucial for definitively assigning the signals of the complex aromatic regions.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values based on spectroscopic principles. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) |

| H ortho to -NO₂ | 7.8 - 8.2 | Multiplet |

| H para to -NO₂ | 7.5 - 7.8 | Multiplet |

| Other Aromatic H's | 6.8 - 7.4 | Multiplets |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₂H₉NO₄), high-resolution mass spectrometry can determine its molecular weight with high precision, confirming its elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z of approximately 231.05. nist.gov

The molecular ion, possessing excess energy, undergoes fragmentation, creating a unique pattern of daughter ions that serves as a molecular fingerprint. libretexts.orgdocbrown.info The fragmentation pattern for this compound would be complex, but key cleavages can be predicted. The most probable fragmentation would occur at the ether linkage, leading to ions corresponding to the nitrophenoxy and hydroxyphenyl moieties. Other characteristic fragmentations include the loss of the nitro group (-NO₂) or nitric oxide (-NO), which are common fragmentation pathways for nitroaromatic compounds. libretexts.orgscispace.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Description |

| 231 | [C₁₂H₉NO₄]⁺• | Molecular Ion (M⁺•) |

| 139 | [C₆H₄NO₂]⁺ | Nitrophenoxy cation |

| 123 | [C₆H₅O₂]⁺ | Loss of NO₂ |

| 109 | [C₆H₅O₂]⁺ | Hydroxyphenoxy cation |

| 93 | [C₆H₅O]⁺ | Phenyl ether fragment |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can reveal the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The study of polymorphism, where a compound can exist in multiple crystalline forms, is also enabled by X-ray diffraction. nih.govsemanticscholar.org Different polymorphs can arise from variations in molecular conformation or intermolecular bonding, leading to different physical properties.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, like the aromatic rings in this compound, are strong absorbers in the UV region and are known as chromophores. libretexts.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. chegg.com The benzene ring itself has absorption bands, but the presence of the hydroxyl, ether, and nitro substituents significantly modifies the spectrum. docbrown.info The nitro group, in particular, extends the conjugation of the π electron system, causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenol (B47542). docbrown.infonih.gov This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Studies on nitrophenols show distinct absorption profiles that are sensitive to pH and solvent polarity. nih.govresearchgate.net For instance, 3-nitrophenol (B1666305) exhibits an absorption maximum (λₘₐₓ) around 275 nm and a second, broader band around 340 nm that extends into the visible region, giving it a pale yellow color. docbrown.info The spectrum of this compound would be a composite of the chromophores present, likely showing multiple absorption bands in the UV region.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds, making it a cornerstone for environmental and trace analysis. matec-conferences.orgcopernicus.org

The analysis of phenolic compounds, including nitrophenols, in atmospheric or water samples often relies on GC-MS. matec-conferences.orgresearchgate.netnih.gov Due to the polar and sometimes acidic nature of phenols, direct analysis can be challenging, leading to poor peak shape and low sensitivity. researchgate.net To overcome this, a derivatization step is often employed. The active hydrogen of the hydroxyl group is replaced with a less polar group, such as a t-butyldimethylsilyl (TBDMS) group, using a reagent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.gov This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

In a typical GC-MS analysis of an environmental sample for this compound, the compound would first be extracted and derivatized. When injected into the GC, it would travel through a capillary column and separate from other components based on its boiling point and interaction with the column's stationary phase. Upon exiting the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a confident identification, even at trace concentrations in complex matrices. researchgate.net This high sensitivity and selectivity make GC-MS an invaluable tool for monitoring nitrophenolic compounds in the environment. matec-conferences.orgcopernicus.org

Electrochemical Methods in Reactivity and Stability Assessments

Electrochemical methodologies serve as powerful tools for probing the reactivity and stability of organic molecules, including complex structures like this compound. These techniques provide valuable insights into the redox behavior of a compound, elucidating its susceptibility to oxidation and reduction, the stability of its intermediate species, and the kinetics of its electron transfer processes. While specific electrochemical data for this compound is not extensively available in the public domain, a comprehensive understanding of its likely behavior can be extrapolated from studies on structurally analogous nitro diphenyl ether derivatives.

Detailed Research Findings from Analogous Compounds

Research on nitro diphenyl ether derivatives, a class of compounds to which this compound belongs, reveals characteristic electrochemical behaviors that can be considered representative.

Anodic Oxidation: Studies on various nitro diphenyl ether derivatives consistently show an irreversible oxidation peak at potentials generally higher than +1.6 V versus a Saturated Calomel Electrode (SCE) researchgate.net. This anodic process is attributed to the oxidation of the diphenyl ether moiety, a reaction that is often complex and can lead to the formation of polymeric films on the electrode surface, a phenomenon known as electrode fouling. The presence of the phenolic hydroxyl group in this compound is expected to lower the oxidation potential compared to non-hydroxylated analogues, as the hydroxyl group is a well-known electron-donating group that facilitates oxidation.

Cathodic Reduction: The nitro group (-NO₂) in aromatic compounds is electrochemically active and typically undergoes a multi-step reduction process. The first step is often a reversible one-electron reduction to form a nitro anion radical (Ar-NO₂⁻•). This initial reduction is followed by further electron and proton transfers, leading to the formation of nitroso (Ar-NO), hydroxylamine (B1172632) (Ar-NHOH), and ultimately amine (Ar-NH₂) derivatives nih.gov. The reduction potentials for the initial one-electron transfer in nitroaromatic compounds generally fall within the range of -0.30 V to -0.55 V (vs. NHE at pH 7), with the exact potential being highly dependent on the nature and position of other substituents on the aromatic ring nih.govdtic.mil.

The stability of the initially formed nitro anion radical is a critical factor in the subsequent reaction pathways. In aprotic media, this radical can be stable and observable by techniques like cyclic voltammetry. However, in protic solvents, it is often rapidly protonated and undergoes further reduction.

Data on Structurally Similar Compounds

To illustrate the typical electrochemical parameters, the following table presents data for Aclonifen and Bifenox, two commercially used herbicides that are also nitro diphenyl ether derivatives. It is important to note that these values are for analogous compounds and are provided here to give a representative understanding of the potential electrochemical behavior of this compound.

| Compound Name | Cathodic Peak Potential (Epc) vs. SCE | Anodic Peak Potential (Epa) vs. SCE | Technique | Solvent | Reference |

| Aclonifen | -1.165 V | > +1.650 V | Cyclic Voltammetry | Acetonitrile | researchgate.net |

| Bifenox | -1.031 V | > +1.650 V | Cyclic Voltammetry | Acetonitrile | researchgate.net |

This table is based on data from analogous compounds and is for illustrative purposes only. Specific values for this compound may differ.

The electrochemical data for these related compounds highlight the distinct regions of cathodic (reduction) and anodic (oxidation) activity. The cathodic peak potentials are associated with the reduction of the nitro group, while the anodic potentials correspond to the oxidation of the diphenyl ether structure. The significant difference in these potentials indicates a wide electrochemical window of stability for the parent molecule.

The study of such electrochemical parameters is crucial for assessing the environmental fate and potential degradation pathways of this compound. For instance, the reduction of the nitro group can significantly alter the biological activity and toxicity of the compound. Similarly, oxidative degradation pathways can be predicted from its anodic behavior.

Computational and Theoretical Chemistry Studies of 3 2 Nitrophenoxy Phenol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. It is employed to determine optimized geometries and predict various molecular properties. For analogues of 3-(2-nitrophenoxy)phenol, such as nitrophenols, DFT calculations have been successfully used to analyze their structural and electronic properties. For instance, theoretical analyses of compounds like 2-ethoxy-4-{(E)-[(3-nitrophenyl)imino]methyl}phenol have been carried out using the B3LYP level of theory with a 6-311++G(d,p) basis set to determine molecular geometry and other parameters ymerdigital.com.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor malayajournal.orgresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability malayajournal.orgresearchgate.net.

For analogues like nitrophenols, the HOMO-LUMO gap helps to characterize charge transfer within the molecule malayajournal.org. In a study of (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal, DFT calculations at different functional levels (B3LYP, M06-2X, and ωB97XD) yielded varying energy gaps, indicating good molecular reactivity uj.ac.za. A smaller energy gap is generally associated with a higher potential for the molecule to have its electrons easily excited to a higher energy level researchgate.net.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

| (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (B3LYP) | - | - | 3.720 |

| (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (M06-2X) | - | - | 5.950 |

| (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (ωB97XD) | - | - | 7.420 |

Molecular Electrostatic Potential (MESP) maps are valuable for understanding the charge distribution and reactivity of molecules. The MESP surface visualizes the net electrostatic effect of the total charge distribution, helping to identify sites for electrophilic and nucleophilic attack and hydrogen bonding interactions ymerdigital.commalayajournal.org. In MESP maps, different colors represent different electrostatic potentials; typically, red indicates negative potential (electron-rich regions) and blue or white indicates positive potential (electron-poor regions) ymerdigital.com. For the analogue 2-ethoxy-4-{(E)-[(3-nitrophenyl)imino]methyl}phenol, MESP analysis confirms intramolecular interactions and hydrogen bonding ymerdigital.com.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electrons among the atoms in a molecule, providing a more stable and accurate description of atomic charges and orbital populations compared to other methods like Mulliken population analysis researchgate.net. NPA is based on the concept of Natural Bond Orbitals (NBOs), which correspond to the localized bonds and lone pairs of a classical Lewis structure researchgate.net. The analysis of donor-acceptor interactions within the NBO framework can reveal hyperconjugative interactions and intramolecular charge transfer, with the stabilization energy (E(2)) quantifying the strength of these interactions researchgate.netuj.ac.za.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra researchgate.net. For nitrophenol analogues, theoretical absorption spectra have shown good agreement with experimental data rsc.org. For example, calculations for 2-nitrophenol (B165410) and 4-nitrophenol (B140041) reproduced experimental absorption bands with high accuracy, with predicted excitation energies often falling within 5 nm of the observed bands rsc.org.

Theoretical studies on o-nitrophenol have identified the orbitals involved in electronic excitations, noting that its UV absorption spectrum consists of excitations to two bright ππ* states and two dark nπ* states aip.org. Such calculations can also account for solvent effects, which can cause shifts in absorption spectra. For instance, the absorption spectra of nitrophenolates exhibit a significant redshift in the presence of a base rsc.org.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics uobaghdad.edu.iq. Computational chemistry plays a key role in the design and prediction of NLO properties of organic molecules. The key parameters determining a molecule's NLO response are the electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities scilit.comnih.gov.

DFT calculations are widely used to estimate these NLO properties. For organic compounds with conjugated π-electron systems, particularly those with donor-acceptor "push-pull" structures, significant NLO responses are often predicted scilit.comnih.gov. Theoretical studies on Schiff bases derived from nitrophenyl compounds have shown that they possess high hyperpolarizability values, often greater than that of the standard NLO material urea, suggesting their potential for NLO applications researchgate.net. The calculation of frequency-dependent hyperpolarizabilities using methods like time-dependent Hartree–Fock (TDHF) allows for a more direct comparison with experimental NLO measurements such as second-harmonic generation (SHG) scilit.com. The design of novel non-fullerene acceptor-based compounds has also been guided by DFT to explore and enhance NLO properties nih.govnih.gov.

| Property | Gas Phase | Cyclohexane | Ethanol |

|---|---|---|---|

| β (esu) | Value | Value | Value |

| γ (esu) | Value | Value | Value |

Note: Specific values for 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) and 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP) are reported in the literature, showing higher values than urea, indicating potential for NLO applications researchgate.net.

Quantum Chemical Modeling of Reaction Mechanisms and Kinetics

Quantum chemical calculations are essential for elucidating the mechanisms and kinetics of chemical reactions. DFT methods are frequently used to map out potential energy surfaces, identify intermediates, and characterize transition states researchgate.netmdpi.com. This approach has been applied to understand the reaction pathways of phenols with various reactants, such as radicals and ozone nih.govresearchgate.net.

For example, the oxidation of phenol (B47542) by hydroxyl radicals (OH•) has been investigated using DFT to predict reaction sites and rate constants. Such studies have shown that OH• addition to the ortho and para positions of the phenol ring is the most likely initial step, which is consistent with experimental findings researchgate.netnih.gov. These computational models can provide a detailed understanding of the reaction, which is valuable for applications like advanced oxidation processes in water treatment nih.gov.

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition state (TS) structures, which correspond to the maximum energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate mdpi.com.

In studies of phenol reactions, quantum chemical methods have been used to locate transition state structures for various pathways, such as OH addition, hydrogen abstraction, and cycloaddition reactions acs.orgnih.gov. For instance, in the reaction of phenol with the 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical, DFT calculations helped to understand the hydrogen atom transfer (HAT) mechanism, with calculated activation energies ranging from 2 to 10 kcal/mol depending on the phenol substituent ustc.edu.cn. Similarly, for the carboxylation of phenol with CO2 on a Cu-modified ZrO2 catalyst, DFT calculations identified the transition state and determined an activation barrier of 1.84 eV for the direct conversion pathway mdpi.com. These theoretical insights into energy barriers are crucial for predicting reaction feasibility and selectivity rsc.org.

| Reaction | Catalyst/Reactant | Activation Energy (Ea) |

|---|---|---|

| Phenol Carboxylation with CO2 | Cu-ZrO2 | 1.84 eV |

| Phenol Carboxylation with CO2 | Cu@ZrO2 | 2.46 eV |

| Phenol + dpph• (H-abstraction) | - | 2-10 kcal/mol |

Applications in Advanced Chemical Synthesis Utilizing 3 2 Nitrophenoxy Phenol As an Intermediate

Precursor in the Synthesis of Complex Organic Molecules

3-(2-nitrophenoxy)phenol serves as a critical starting material or intermediate in the multi-step synthesis of elaborate organic structures. The inherent reactivity of its functional groups—the nucleophilic hydroxyl group, the electrophilic aromatic ring activated by the nitro group, and the potential for reduction of the nitro group to an amine—provides chemists with multiple pathways for molecular elaboration.

Phenol (B47542) derivatives are widely recognized as essential building blocks for bioactive compounds. researchgate.net The nitrophenoxy phenol scaffold, in particular, is utilized in the synthesis of intermediates for both the pharmaceutical and agrochemical industries. The compound's structure is a precursor to more complex diaryl ethers and related molecules.

For instance, related m-aryloxy phenols are key to synthesizing compounds with potential therapeutic applications. One such example is the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, which was developed as a candidate for a radiotracer to image Cyclooxygenase-2 (COX-2) expression, an enzyme often implicated in various cancers. nih.gov In the agrochemical sector, nitrophenol derivatives are valuable intermediates for creating potent herbicides. google.com The general class of m-nitro phenol derivatives is considered useful for producing herbicidal compounds. google.com The synthesis often involves the reaction of a halogenated nitroaromatic with a phenol, a common strategy for forming the core diaryl ether structure.

Table 1: Examples of Bioactive Compound Intermediates Derived from Related Phenoxy Phenols

| Intermediate Class | Target Application | Synthetic Relevance |

| N-aryl-m-hydroxyphenoxy anilines | Pharmaceutical (COX-2 Imaging) | Serves as a precursor for radiotracers used in medical diagnostics. nih.gov |

| Substituted Nitrophenoxy Pyrimidines | Agrochemical (Herbicides) | Acts as a key intermediate for herbicidal compounds. google.com |

| Bisaryl Quinolones | Pharmaceutical (Antimalarial) | A related compound, 1-[4-(3-hydroxyphenoxy)phenyl]propane-1-one, was used to synthesize quinolones with potent antimalarial activity. nih.gov |

The thermal stability and mechanical strength of functional polymers like polyimide resins make them essential materials in the electronics and aerospace industries. The synthesis of these high-performance polymers often relies on specific monomers derived from diaryl ether structures. Isomers and related structures of this compound, such as 3-(4-nitrophenoxy)phenol, have been identified as key components in the production of raw materials for functional plastics, particularly polyimide resins. nih.gov

The synthesis typically involves the reduction of the nitro group on the phenoxy phenol derivative to an amine, creating a diamine monomer. This diamine can then be polymerized with a dianhydride to form the final polyimide resin. The ether linkage within the monomer provides increased flexibility and improved processing characteristics in the resulting polymer.

Table 2: Application in Functional Polymer Synthesis

| Intermediate | Polymer Type | Key Monomer | Industrial Application |

| 3-(4-nitrophenoxy)phenol | Polyimide Resin | Diaminophenoxy phenol (after reduction) | Electronics, Aerospace |

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals, natural products, and functional materials. msu.edu The structure of this compound contains the necessary functionalities to serve as a precursor for various heterocyclic systems. The synthesis of these rings often involves intramolecular or intermolecular cyclization reactions that capitalize on the reactivity of its functional groups.

A common strategy involves the reduction of the nitro group to an amine (—NH2). This newly formed amino group, being nucleophilic, can react with other parts of the molecule or with external reagents to form nitrogen-containing heterocycles. researchgate.net For example, the resulting 3-(2-aminophenoxy)phenol could undergo reactions to form phenoxazines or other complex fused-ring systems, which are scaffolds present in many biologically active molecules. The phenol's hydroxyl group can also participate in cyclization reactions, such as in the formation of dibenzofurans under specific conditions. While direct synthesis examples starting from this compound are specialized, the principles of heterocyclic chemistry strongly support its potential as a versatile precursor for such ring systems. chemistry-chemists.com

Development of Novel Synthetic Routes and Strategies

The utility of intermediates like this compound is enhanced by ongoing advancements in synthetic organic chemistry. The development of more efficient, milder, and selective chemical reactions allows for the synthesis of complex phenols and their derivatives under conditions that preserve sensitive functional groups. chemistryviews.org

Biological Activity Research Focused on Mechanistic Insights of 3 2 Nitrophenoxy Phenol Analogues

Molecular Interactions with Biological Macromolecules and Pathways

Analogues containing the nitrophenyl moiety engage in a variety of interactions with biological macromolecules, a key factor in their mechanism of action. A widely accepted model for nitro-containing compounds suggests that their biological activity often stems from intracellular reduction. This process can generate toxic intermediates like nitroso and superoxide (B77818) species, which may then covalently bind to crucial macromolecules such as DNA, leading to nuclear damage and cell death nih.gov.

Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, the functional groups of nitrophenyl and nitrobenzyl triggers can be selectively reduced by reductase enzymes. This reduction to electron-donating groups like amines (-NH2) or hydroxylamines (-NHOH) alters the electron density of the aromatic system, initiating a cascade that can release cytotoxic agents. These reactive intermediates are also known to bind to cellular macromolecules including DNA and proteins mdpi.com.

Beyond this general mechanism, specific molecular docking studies have elucidated more direct interactions. The electron-rich environment created by the nitro (NO2) group can favor interactions with specific amino acid residues in proteins, such as threonine and glutamine, thereby enhancing the inhibition of target biomolecules nih.gov. For instance, molecular docking of certain nitrophenyl derivatives into the active site of monoamine oxidase B (MAO-B) showed the nitrophenyl group oriented towards the FAD cofactor, with direct interactions between the nitro moiety and the side chains of Thr201 and Glu84 nih.gov.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The inhibitory effects of 3-(2-nitrophenoxy)phenol analogues on various enzymes are central to their biological activity. The mechanisms of this inhibition are diverse and depend on both the specific analogue and the target enzyme.

Studies on p-nitrophenol, a related compound, have shown that it can act as a competitive inhibitor of enzymes like ascorbate (B8700270) oxidase . Its inhibition is pH-dependent, suggesting that the ionization state of the phenolic hydroxyl group is crucial for binding to the enzyme's active site . Furthermore, p-nitrophenol hydroxylation is a process catalyzed by several cytochrome P450 enzymes, including CYP2E1, CYP2A6, and CYP2C19, indicating that nitrophenol compounds can serve as substrates and potential inhibitors within these critical metabolic pathways nih.gov.

In the context of neurodegenerative diseases, cholinesterase enzymes are a key target. Analogues of nitrophenols have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The mechanism often involves the inhibitor binding within the active site gorge of the enzyme, blocking access for the natural substrate, acetylcholine (B1216132) nih.govmdpi.com. Some inhibitors may interact with both the catalytic active site and a peripheral anionic site, leading to a mixed-type inhibition nih.gov.

Additionally, novel pyrazolo[3,4-b]pyridine derivatives have been found to exert their anticancer effects by inhibiting cyclin-dependent kinases CDK2 and/or CDK9, crucial regulators of the cell cycle mdpi.com.

Table 1: Enzyme Inhibition by Nitrophenol Analogues

| Compound Class | Target Enzyme(s) | Inhibition Mechanism |

|---|---|---|

| p-Nitrophenol | Ascorbate Oxidase | Competitive Inhibition |

| Nitrophenol Analogues | Cytochrome P450 (CYP2E1, CYP2A6, CYP2C19) | Substrate/Inhibitor nih.gov |

| Cholinesterase Inhibitors | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Active Site Binding, Mixed-Type Inhibition nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of a this compound analogue influences its biological function. These studies provide mechanistic insights by correlating specific structural modifications with changes in activity.

A key structural feature is the nitro group itself. The position and number of nitro groups on the aromatic ring significantly impact biological activity. For example, in a series of nitro-aromatic compounds, the presence of a nitro group at positions C5 or C6 of an indole (B1671886) ring resulted in measurable mutagenic activity, whereas a nitro group at C4 or C7 led to weak or no activity nih.gov. Similarly, for nitrothiophenes, the presence of an additional nitro group at the 3-position of the ring had a significant effect on antibacterial activity nih.gov.

The electronic properties of the molecule, heavily influenced by the nitro group, are also critical. For a series of nitroaromatic compounds tested for cytotoxicity in hypoxic cells, the activity increased markedly as the electron affinity of the compound increased nih.gov. Quantitative SAR (QSAR) analysis of nitrothiophenes showed a correlation between antibacterial activity and calculated properties like HOMO energies and atomic charges, but not with properties like solvation energies or dipole moments nih.gov.

Substituents other than the nitro group also play a crucial role. In a study of phenolic compounds inhibiting the enzyme invertase, an ortho-methoxyl group on a phenol (B47542) ring appeared to eliminate the negative influence of the hydroxyl group, demonstrating how adjacent functional groups can modulate activity researchgate.net. For antimicrobial phenol derivatives, the addition of an allyl group generally led to a statistically significant decrease in the minimum inhibitory concentration (MIC), indicating enhanced potency nih.gov.

Table 2: Summary of Structure-Activity Relationship Findings

| Compound Series | Structural Modification | Impact on Biological Activity |

|---|---|---|

| Nitroindoles | Nitro group at C5 or C6 | Increased mutagenic activity nih.gov |

| Nitroindoles | Nitro group at C4 or C7 | Weak or no mutagenic activity nih.gov |

| Nitrothiophenes | Addition of a second nitro group at C-3 | Significant change in antibacterial activity nih.gov |

| Nitrobenzyl-oxy-phenol Derivatives | Addition of methyl groups to the phenol ring | 2,3,5-Trimethyl derivative showed the best antibacterial activity against M. catarrhalis researchgate.net |

In Vitro Studies on Cellular Processes and Molecular Targets

In vitro studies using cell cultures are essential for observing the effects of this compound analogues on cellular processes and identifying their molecular targets. These studies have primarily highlighted the antimicrobial and anticancer activities of this class of compounds.

Antimicrobial Activity

Nitrobenzyl-oxy-phenol derivatives have demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for these compounds against various microorganisms. For instance, 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited the most potent antibacterial activity against both clinical isolates and a type strain of Moraxella catarrhalis, with a MIC value of 11 µM, which is comparable to the antibiotic ciprofloxacin (B1669076) (MIC of 9 µM) researchgate.netnih.gov.

Table 3: Antimicrobial Activity of Nitrobenzyl-oxy-phenol Analogues

| Compound | Organism | MIC (µM) | Reference |

|---|---|---|---|

| 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol | M. catarrhalis | 91 | researchgate.net |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | M. catarrhalis | 11 | researchgate.netnih.gov |

| Ciprofloxacin (Reference) | M. catarrhalis | 9 | researchgate.netnih.gov |

Anticancer Activity

In the realm of oncology, nitrophenyl-containing heterocyclic compounds have been investigated for their anticancer potential. Certain novel tetrahydroisoquinoline derivatives bearing a 2-nitrophenyl group have shown moderate anticancer activity against various cancer cell lines researchgate.netresearchgate.net. Mechanistic studies revealed that the antiproliferative effects of these compounds are linked to their ability to disrupt the cell cycle and induce apoptosis (programmed cell death) researchgate.netresearchgate.net.

For example, one potent derivative, when tested against the HEGP2 human liver cancer cell line, caused the cells to arrest in the G2/M phase of the cell cycle researchgate.net. This arrest prevents the cells from dividing and proliferating. The percentage of cells in the G2/M phase increased from 12.12% in control cells to 19.45% after treatment researchgate.net. Furthermore, this compound induced a significant increase in apoptosis in the HEGP2 cell line researchgate.netresearchgate.net. Similar effects have been observed with other analogues, such as 2-phenylacrylonitrile (B1297842) derivatives, which also arrest cancer cells in the G2/M phase by inhibiting tubulin polymerization nih.gov.

Table 4: In Vitro Anticancer Activity of a Nitrophenyl-Containing Tetrahydroisoquinoline

| Cell Line | Effect | Observation | Reference |

|---|---|---|---|

| HEGP2 (Liver Cancer) | Cell Cycle Arrest | Increase in G2/M phase cell population from 12.12% to 19.45% | researchgate.net |

Environmental Chemistry and Atmospheric Fate Research of Nitrated Phenols

Secondary Formation Pathways in Atmospheric and Aqueous Environments

The atmospheric abundance of nitrated phenols is largely dependent on their secondary formation from the oxidation of aromatic precursors. sdu.edu.cn

Gas-Phase Formation: The primary gas-phase pathway involves the oxidation of aromatic hydrocarbons such as benzene (B151609) and toluene, as well as phenols and cresols, by hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃•) at night. semanticscholar.orgcopernicus.org This oxidation, in the presence of nitrogen oxides (NOx), leads to the formation of phenoxy radicals. These radicals can then react with nitrogen dioxide (NO₂) to form nitrophenols. semanticscholar.orgpolyu.edu.hk High concentrations of NOx, typically found in anthropogenically influenced environments, can facilitate this formation process. sdu.edu.cncopernicus.org

Aqueous-Phase Formation: Aqueous-phase reactions within cloud droplets, fog, or the liquid water layer on wet aerosols are also a significant formation pathway. sdu.edu.cn In these environments, dissolved phenols can undergo nitration. This process can be driven by the presence of the nitronium ion (NO₂⁺), leading to the formation of compounds like 4-nitrophenol (B140041) from phenol (B47542). sdu.edu.cn The liquid water content in the atmosphere is a critical factor determining the importance of these aqueous reaction routes compared to gas-phase chemistry. noaa.govcopernicus.org Field studies have shown that the measured concentrations of particulate nitrated phenols are often substantially higher than theoretical predictions, suggesting that aqueous-phase formation within aerosol droplets is a key contributor. sdu.edu.cn

Degradation Mechanisms and Environmental Transformation Processes

Once formed, nitrated phenols are removed from the atmosphere through various degradation and transformation processes. The dominant sinks are photolysis (degradation by sunlight) and reaction with atmospheric oxidants. semanticscholar.orgnih.gov

Photolysis is considered a primary degradation pathway for many nitrated phenols due to their ability to absorb light in the near-ultraviolet and visible regions of the solar spectrum. semanticscholar.orgnoaa.gov This process is not only a sink for the compounds but also a source of other reactive species in the atmosphere.

The photolysis of nitrophenols can proceed through several pathways, generating key radical intermediates:

HONO Formation: For ortho-nitrophenols, a key pathway involves an intramolecular hydrogen transfer from the hydroxyl group to the adjacent nitro group. This leads to the formation of nitrous acid (HONO) and a biradical intermediate. mdpi.comcopernicus.org The release of HONO is particularly significant as its subsequent photolysis is a major source of hydroxyl (•OH) radicals in the troposphere. noaa.govrsc.org

Phenoxy Radical Formation: Another possible route involves the cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) and forming a phenoxy radical (C₆H₅O•). copernicus.org

Nitrophenoxy Radical Formation: Hydrogen abstraction from the phenolic hydroxyl group can lead to the formation of a nitrophenoxy radical. copernicus.org

Quantum mechanical calculations have shown that for common isomers like 2-nitrophenol (B165410) and 4-nitrophenol, photolysis can readily lead to dissociation in both gas and aqueous phases, with •OH radicals and nitrogen monoxide (NO) being major products in addition to HONO. rsc.org The efficiency of these pathways determines the atmospheric lifetime of the compounds. For some nitrocatechols, photolysis can be the main degradation process, with atmospheric lifetimes as short as two hours. copernicus.org

| Compound | Photolysis Frequency (J) (s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| 3-Nitrocatechol | (3.06 ± 0.16) × 10⁻⁴ | ~0.9 hours |

| 5-Methyl-3-nitrocatechol | (2.14 ± 0.18) × 10⁻⁴ | ~1.3 hours |

| Gas-phase 2-Nitrophenol (HONO formation) | 5.73 × 10⁻⁵ | ~4.8 hours |

| Aqueous-phase 4-Nitrophenol (HONO formation) | 5.25 × 10⁻⁶ | ~52.9 hours |

Data sourced from studies on nitrocatechols and quantum mechanical calculations on nitrophenols. Lifetimes are calculated as 1/J and represent approximate values under specific atmospheric conditions. copernicus.orgrsc.org

Heterogeneous reactions on the surface of atmospheric particles, such as mineral dust and soot, provide an additional pathway for the formation and transformation of nitrated phenols. nih.govescholarship.org Mineral dust, in particular, can provide a large surface area for these reactions to occur. escholarship.org

Research has shown that phenol can react on the surfaces of iron oxides (α-Fe₂O₃) and titanium dioxide (TiO₂), major components of mineral dust, to form a variety of hydroxylated aromatic products. nih.gov When these surfaces are first exposed to nitric acid or NOx, becoming "nitrated," subsequent reactions with phenol can directly yield nitro-phenolic compounds, even in the absence of light. nih.govescholarship.org

During nighttime, nitrate radicals (NO₃•) are a key oxidant. Heterogeneous reactions of NO₃• with phenolic compounds already adsorbed on particles can lead to the formation of nitrated products. nih.gov These surface-mediated reactions are complex and can lead to a wide range of products, including higher molecular weight compounds formed through polymerization, contributing to the growth and aging of atmospheric aerosols. nih.gov

Contribution to Atmospheric Aerosol Composition and Chemistry

Nitrated phenols are key contributors to the composition and chemistry of atmospheric aerosols, particularly secondary organic aerosol (SOA). sdu.edu.cnsemanticscholar.org SOA is formed when volatile organic compounds are oxidized in the atmosphere to create less volatile products that can partition into the particle phase.

The direct photolysis of nitrophenols is a demonstrated pathway for SOA formation. mdpi.com The oxidation products and radical intermediates from photolysis can form highly oxygenated, low-volatility compounds that condense to form new particles or add mass to existing ones. mdpi.com Laboratory studies have quantified the SOA yield from the photolysis of specific nitrophenols.

| Compound | Experimental Conditions | SOA Mass Yield (%) |

|---|---|---|

| 2-Nitrophenol | Absence of NOx and •OH scavenger | 18 - 24% |

| 4-Methyl-2-nitrophenol | Absence of NOx and •OH scavenger | ~24.4% |

Data from simulation chamber experiments investigating SOA formation from direct photolysis. mdpi.com

Furthermore, nitrated phenols are a major class of brown carbon (BrC), the fraction of organic aerosol that absorbs light in the ultraviolet and visible spectrum. semanticscholar.orgnih.gov This light absorption affects the Earth's radiative balance and contributes to atmospheric warming. The presence of these compounds in aerosols, therefore, has direct implications for regional climate and visibility. sdu.edu.cn Atmospheric concentrations of nitrated phenols in particulate matter can be significant, especially in polluted regions. sdu.edu.cn

| Location | Season | Concentration in PM₂.₅ (ng m⁻³) |

|---|---|---|

| Urban Jinan, China | Winter | 105.4 ± 59.8 |

| Urban Jinan, China | Spring | 34.0 ± 12.7 |

| Urban Jinan, China | Summer | 13.5 ± 1.7 |

Data from a field study in northern China, showing seasonal variations influenced by sources and meteorological conditions. sdu.edu.cn

Applications in Advanced Materials Science Featuring 3 2 Nitrophenoxy Phenol Derivatives

Development of Optical Materials with Specific Photophysical Properties

The strategic combination of electron-withdrawing (nitro group) and electron-donating (hydroxyl group) moieties within the 3-(2-nitrophenoxy)phenol framework makes its derivatives promising candidates for optical materials. These materials can be engineered to interact with light in specific ways, leading to applications in nonlinear optics (NLO) and other photophysical domains.

Design of Photoactive Compounds